

"IUPAC name for Methyl 2-ethyl-3-methylbutyrate"

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Compound of Interest

Compound Name: Methyl 2-ethyl-3-methylbutyrate

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An In-depth Technical Guide to Methyl 2-ethyl-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-ethyl-3-methylbutanoate, a branched-chain ester. The document details its chemical identity according to IUPAC nomenclature, physicochemical properties, and a proposed laboratory-scale synthesis protocol. Furthermore, it explores potential biological significance and outlines a hypothetical signaling pathway relevant to olfaction, an area where similar ester compounds are active. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who are interested in the synthesis, characterization, and potential applications of novel esters.

Chemical Identity and Nomenclature

The compound with the common name "**Methyl 2-ethyl-3-methylbutyrate**" is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The naming convention for esters involves identifying the alkyl group from the alcohol and the carboxylate part from the carboxylic acid.^{[1][2][3][4][5][6]}

- Alcohol component: Methanol (providing the "methyl" prefix).

- Carboxylic acid component: 2-ethyl-3-methylbutanoic acid (providing the "2-ethyl-3-methylbutanoate" root).

Therefore, the correct IUPAC name for this compound is methyl 2-ethyl-3-methylbutanoate.[1]

Physicochemical Properties

Quantitative data for methyl 2-ethyl-3-methylbutanoate has been computed and is available through public chemical databases. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	PubChem CID 12696465[1]
Molecular Weight	144.21 g/mol	PubChem CID 12696465[1]
CAS Number	32444-33-0	PubChem CID 12696465[1]
XLogP3	2.3	PubChem CID 12696465[1]
Hydrogen Bond Donor Count	0	PubChem CID 12696465[1]
Hydrogen Bond Acceptor Count	2	PubChem CID 12696465[1]
Rotatable Bond Count	4	PubChem CID 12696465[1]
Exact Mass	144.115029749 Da	PubChem CID 12696465[1]
Monoisotopic Mass	144.115029749 Da	PubChem CID 12696465[1]
Topological Polar Surface Area	26.3 Å ²	PubChem CID 12696465[1]
Heavy Atom Count	10	PubChem CID 12696465[1]

Synthesis Protocol: Fischer Esterification

A standard and widely used method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7] The following protocol details a plausible method for the synthesis of methyl 2-ethyl-3-methylbutanoate.

Materials and Reagents

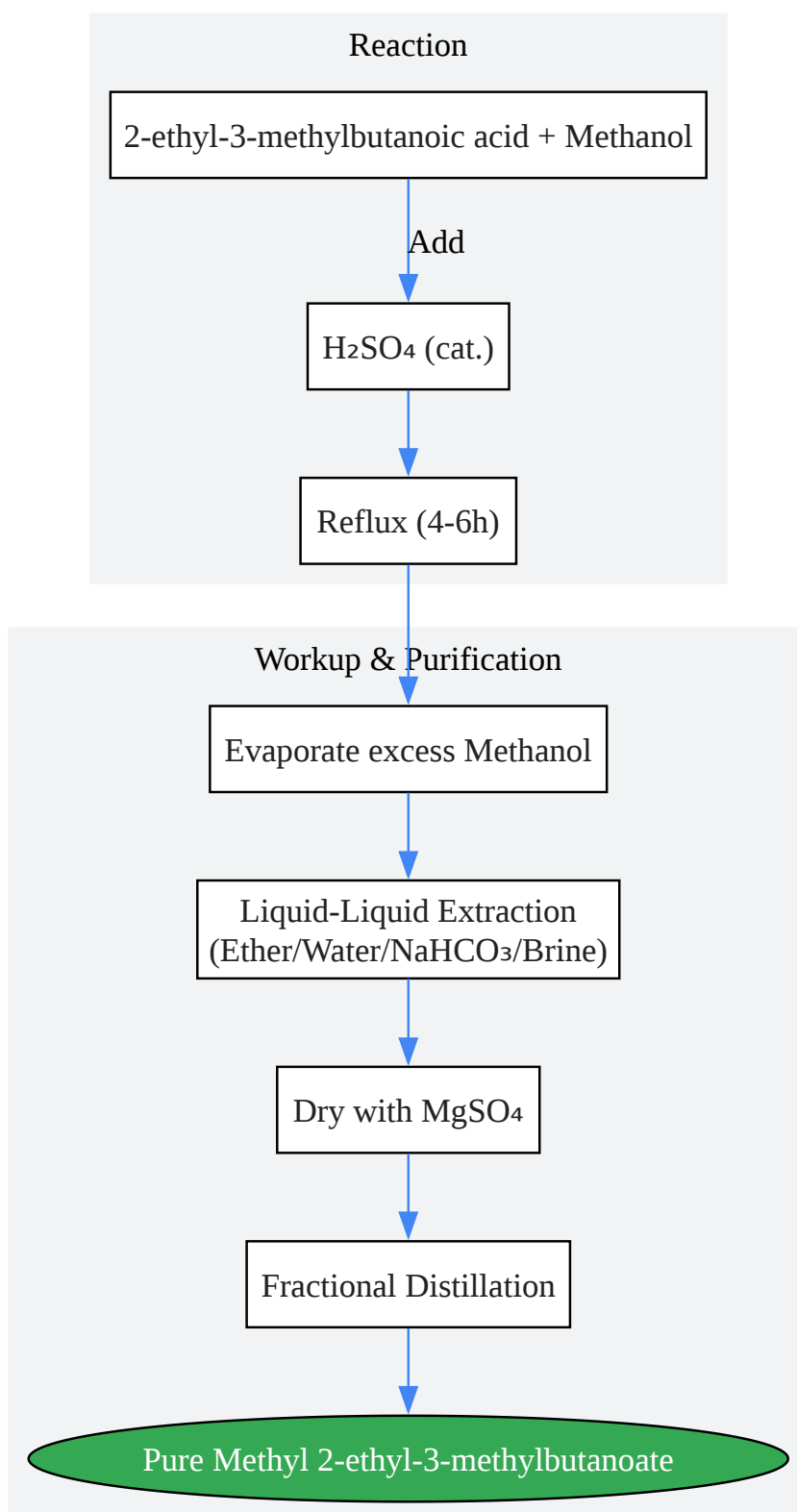
- 2-ethyl-3-methylbutanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Standard laboratory glassware for reflux, extraction, and distillation
- Rotary evaporator

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-3-methylbutanoic acid (1.0 eq) and a 5-fold excess of anhydrous methanol.
- **Catalyst Addition:** While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
- **Purification:** Purify the crude product by fractional distillation to obtain pure methyl 2-ethyl-3-methylbutanoate.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of methyl 2-ethyl-3-methylbutanoate.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for methyl 2-ethyl-3-methylbutanoate are not readily available in the literature, its structure allows for the prediction of key spectroscopic features.

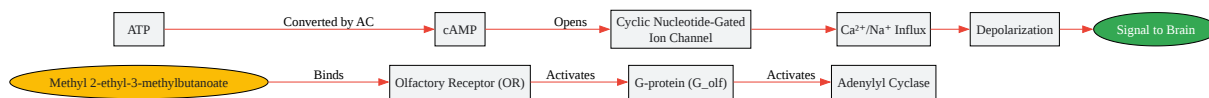
Spectroscopy	Predicted Features
^1H NMR	- A singlet around 3.6-3.7 ppm for the methyl ester protons ($-\text{OCH}_3$). - A multiplet for the proton at the C2 position. - A multiplet for the proton at the C3 position. - Doublets and multiplets for the methyl and ethyl groups on the butanoate chain.
^{13}C NMR	- A resonance around 170-175 ppm for the carbonyl carbon. - A resonance around 50-55 ppm for the methoxy carbon ($-\text{OCH}_3$). - Several resonances in the aliphatic region for the carbons of the ethyl and methyl groups.
IR Spectroscopy	- A strong $\text{C}=\text{O}$ stretching band around 1735-1750 cm^{-1} . - $\text{C}-\text{O}$ stretching bands in the region of 1100-1300 cm^{-1} . - $\text{C}-\text{H}$ stretching bands just below 3000 cm^{-1} .
Mass Spectrometry	- A molecular ion peak (M^+) corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways (Hypothetical)

Many esters with structures similar to methyl 2-ethyl-3-methylbutanoate are known to be volatile organic compounds with characteristic fragrances, often found in fruits and flowers. They are of interest to the flavor and fragrance industry. The biological activity of such compounds is primarily related to their interaction with olfactory receptors in the nasal cavity.

While no specific biological data exists for methyl 2-ethyl-3-methylbutanoate, a hypothetical signaling pathway for its potential role in olfaction can be proposed based on the general mechanism of odorant detection.

Hypothetical Olfactory Signaling Pathway



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Caption: Hypothetical signaling pathway for olfactory reception of an ester.

This pathway illustrates that upon binding of the ester to a specific olfactory receptor, a G-protein is activated, leading to a cascade that results in an influx of cations and depolarization of the olfactory neuron. This electrical signal is then transmitted to the brain and perceived as a specific scent.

Conclusion

Methyl 2-ethyl-3-methylbutanoate is a chiral ester with potential applications in fields requiring novel chemical entities, such as the flavor and fragrance industry or as a building block in organic synthesis. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a hypothetical framework for its biological activity. Further experimental validation of the proposed synthesis and biological pathways is necessary to fully elucidate the characteristics and potential of this compound.

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